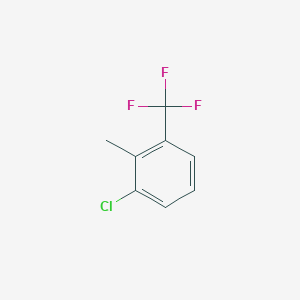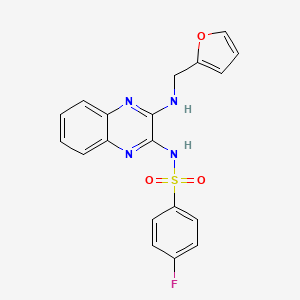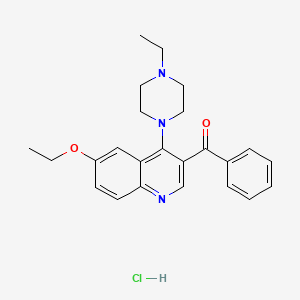![molecular formula C26H22N2O6 B2639026 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 1023490-22-3](/img/structure/B2639026.png)
1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step organic synthesis process. The common route involves the reaction of aromatic aldehydes with barbituric acid derivatives under controlled conditions, typically involving catalysts and solvents that promote the formation of the diazinane ring.
Industrial Production Methods: In industrial settings, the production method scales up by optimizing reaction conditions, enhancing yield and purity through meticulous control of temperature, pressure, and use of flow reactors to ensure a steady supply of reagents and efficient mixing.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes several reactions:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of methoxy groups with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃, often in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Halogenation with Cl₂ or Br₂ in the presence of Lewis acids.
Major Products: These reactions yield a variety of derivatives such as:
Aldehydes or ketones from oxidation.
Amines or alcohols from reduction.
Halogenated compounds from substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, it serves as a building block for more complex molecules, especially in medicinal chemistry where its core structure is useful in drug design.
Biology: The compound's interactions with biological macromolecules make it a candidate for studying enzyme inhibition and protein-ligand binding mechanisms.
Industry: Used as a precursor for manufacturing specialty chemicals, dyes, and pigments. Its complex structure offers multiple sites for further chemical modifications.
5. Mechanism of Action: The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its methoxy and aromatic groups facilitate binding to specific enzymes, modulating their activity and thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds: Compared to other diazinane-2,4,6-triones, this compound's unique methoxy-phenyl substitution confers distinct electronic properties that influence its reactivity and biological interactions.
List of Similar Compounds
1,3-Bis(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
1,3-Bis(3-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
1,3-Bis(3-nitrophenyl)-5-[(4-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione
So, there you go. All the essentials about 1,3-Bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione. Which part intrigued you the most?
Eigenschaften
IUPAC Name |
1,3-bis(3-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-32-20-12-10-17(11-13-20)14-23-24(29)27(18-6-4-8-21(15-18)33-2)26(31)28(25(23)30)19-7-5-9-22(16-19)34-3/h4-16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDDRYNNMCYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)




![1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]ethan-1-one](/img/structure/B2638952.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2638953.png)




![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)


